Sulfo-LC-SPDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

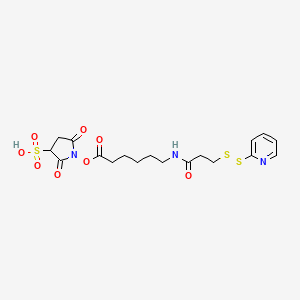

2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNTZYQMIUCEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169751-10-4 | |

| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulfo-LC-SPDP: A Technical Guide to a Versatile Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP), a versatile and widely used heterobifunctional crosslinking agent. This document details its mechanism of action, key applications, and provides structured data and experimental protocols to facilitate its effective use in research and development.

Core Concepts: Understanding this compound

This compound is a water-soluble, long-chain crosslinker designed for the covalent conjugation of molecules, most commonly proteins.[1][2] It possesses two distinct reactive groups at either end of a spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group.[3] This heterobifunctional nature allows for specific, controlled crosslinking between different functional groups.[4]

The key features of this compound include its water solubility, which is conferred by the sulfo-NHS group, allowing for reactions to be performed in aqueous buffers without the need for organic solvents that could potentially harm sensitive proteins. Furthermore, its membrane impermeability makes it an ideal reagent for labeling cell surface proteins. A significant advantage of this crosslinker is the presence of a disulfide bond within its spacer arm, which can be cleaved by reducing agents, enabling the separation of conjugated molecules for subsequent analysis.

Mechanism of Action

The crosslinking process with this compound is a two-step reaction:

-

Amine Reaction: The Sulfo-NHS ester group reacts specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues in proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 8.

-

Sulfhydryl Reaction: The pyridyldithiol group at the other end of the spacer arm reacts with sulfhydryl groups (-SH), such as those found in cysteine residues, to form a disulfide bond. This reaction results in the displacement and release of a pyridine-2-thione molecule, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction's progress.

The resulting conjugate is linked by a disulfide bridge that can be readily cleaved by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Molecular Weight | 527.57 g/mol | |

| Spacer Arm Length | 15.6 Å (Angstroms) | |

| Purity | >90% | |

| Solubility | Soluble in water to 10 mM | |

| Optimal pH for Amine Reaction | 7 - 8 | |

| Optimal pH for Sulfhydryl Reaction | 7 - 8 | |

| Absorbance Maximum of Pyridine-2-thione | 343 nm |

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one containing primary amines and the other containing free sulfhydryls.

Materials:

-

This compound

-

Protein A (containing primary amines)

-

Protein B (containing free sulfhydryls)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.5

-

Desalting columns

-

Reducing Agent (optional, for cleaving): Dithiothreitol (DTT)

Procedure:

-

Preparation of this compound: Immediately before use, prepare a 20 mM solution of this compound by dissolving 2 mg of the reagent in 200 µL of ultrapure water.

-

Modification of Protein A:

-

Dissolve 2-5 mg of Protein A in 1.0 mL of Reaction Buffer.

-

Add 25 µL of the 20 mM this compound solution to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, non-reacted this compound using a desalting column equilibrated with the Reaction Buffer.

-

-

Conjugation to Protein B:

-

Mix the desalted, this compound-modified Protein A with Protein B (which contains free sulfhydryls).

-

Incubate the mixture for 18 hours at room temperature or at 4°C.

-

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.

Protocol 2: Introduction of Sulfhydryl Groups and Subsequent Conjugation

This protocol is for when neither protein to be conjugated possesses a free sulfhydryl group.

Materials:

-

This compound

-

Protein 1 and Protein 2 (both with primary amines)

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.5

-

Reducing Buffer: 50 mM DTT in acetate buffer or PBS-EDTA

-

Desalting columns

Procedure:

-

Modification of Both Proteins:

-

Separately modify both Protein 1 and Protein 2 with this compound following steps 1 and 2 from Protocol 1.

-

After modification, desalt both protein solutions to remove excess crosslinker.

-

-

Generation of Free Sulfhydryls on Protein 1:

-

To the desalted, SPDP-modified Protein 1, add the Reducing Buffer to a final DTT concentration of 50 mM.

-

Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group and expose a free sulfhydryl.

-

Immediately remove the DTT using a desalting column equilibrated with Reaction Buffer. The protein is now sulfhydryl-activated.

-

-

Conjugation:

-

Mix the sulfhydryl-activated Protein 1 with the SPDP-modified Protein 2.

-

Incubate for 18 hours at room temperature or 4°C to form the disulfide-linked conjugate.

-

-

Purification: Purify the conjugate as described in Protocol 1.

Visualizing the Process

Mechanism of Action Diagram

Caption: Reaction mechanism of this compound crosslinker.

Experimental Workflow Diagram

Caption: General workflow for protein-protein conjugation.

References

- 1. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Contact Us [thermofisher.com]

- 2. medkoo.com [medkoo.com]

- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. covachem.com [covachem.com]

Sulfo-LC-SPDP: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate), a key reagent in the field of bioconjugation. This document details its mechanism of action and provides structured data and experimental protocols to facilitate its effective use in research and drug development.

Core Properties and Chemical Structure

This compound is a water-soluble, heterobifunctional crosslinker.[1][2] It contains two reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups.[3] These reactive moieties are separated by a long-chain spacer arm, which includes a cleavable disulfide bond.[1] The presence of the sulfonate group on the NHS ring renders the molecule water-soluble, allowing for direct addition to aqueous reaction mixtures without the need for organic solvents.

Chemical Structure

The chemical structure of this compound is characterized by its three main components: the Sulfo-NHS ester, the spacer arm containing a disulfide bridge, and the pyridyldithiol group.

References

A Deep Dive into the Water Solubility of Sulfo-LC-SPDP: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of crosslinking reagents is paramount for successful bioconjugation. This technical guide provides an in-depth analysis of the water solubility of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a widely used heterobifunctional crosslinker.

Physicochemical Properties and Solubility Data

This compound is a modified version of LC-SPDP, engineered to be water-soluble. The key to its enhanced aqueous solubility is the incorporation of a sulfonate (-SO3-) group on the N-hydroxysuccinimide (NHS) ester ring.[1] This negatively charged group significantly increases the hydrophilicity of the molecule, allowing it to be dissolved directly in aqueous buffers without the need for organic solvents like DMSO or DMF, which are often required for non-sulfonated analogs.[1][2] This is a critical advantage as organic solvents can be detrimental to the structure and function of proteins and other biomolecules.

The table below summarizes the key physicochemical properties and quantitative solubility data for this compound.

| Property | Value | Reference |

| Molecular Weight | 527.57 g/mol | [3][4] |

| Chemical Formula | C18H22N3NaO8S3 | |

| Spacer Arm Length | 15.7 Å | |

| Water Solubility | >95 mg/mL | |

| Soluble in water to 10 mM | ||

| A 20 mM solution can be prepared by dissolving 2 mg in 200 µL of ultrapure water. | ||

| Appearance | White Solid | |

| Purity | ≥ 90% |

Chemical Structure and Reaction Mechanism

The structure of this compound features two reactive moieties at opposite ends of a long-chain spacer arm: a sulfo-NHS ester and a pyridyldithiol group.

The sulfo-NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues in proteins, to form a stable amide bond. The pyridyldithiol group reacts with sulfhydryl groups (-SH), like those found in cysteine residues, to form a disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. The disulfide bond introduced by the crosslinker is cleavable by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocols

Preparation of a this compound Stock Solution

Due to its high water solubility, preparing a stock solution of this compound is straightforward.

Materials:

-

This compound reagent

-

Ultrapure water or an appropriate aqueous buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

-

Immediately before use, dissolve the desired amount of this compound in the appropriate volume of water or buffer. For example, to prepare a 20 mM solution, dissolve 2 mg of this compound in 200 µL of ultrapure water.

-

Vortex briefly to ensure complete dissolution. It is recommended to use the solution immediately as the sulfo-NHS ester is susceptible to hydrolysis, especially at higher pH. Storing stock solutions is not recommended.

General Workflow for Protein-Protein Conjugation

This workflow outlines the steps for conjugating two proteins, one with available primary amines and the other with free sulfhydryls.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link biomolecules, which can be instrumental in elucidating signaling pathways or creating targeted drug delivery systems. For instance, an antibody can be conjugated to a cytotoxic drug. The antibody, through its primary amines, is first modified with this compound. This activated antibody can then be conjugated to the drug, which has been engineered to contain a free sulfhydryl group. The resulting antibody-drug conjugate (ADC) can then bind to a specific cell surface receptor, be internalized, and once inside the cell, the cleavable disulfide bond can be reduced, releasing the drug to exert its cytotoxic effect.

References

A Technical Deep Dive: Unraveling the Key Differences Between Sulfo-LC-SPDP and SPDP Crosslinkers

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinking reagent is paramount. This guide provides an in-depth technical comparison of two widely used heterobifunctional crosslinkers: N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its water-soluble analog, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP). Understanding their core distinctions is crucial for optimizing conjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

At the heart of their utility, both SPDP and this compound are designed to connect molecules containing primary amines with those containing sulfhydryl groups.[1] This is achieved through their two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins), and a pyridyldithio group that reacts with sulfhydryls (thiols) to form a cleavable disulfide bond.[2][3] This disulfide linkage is a key feature, as it allows for the release of a conjugated molecule under reducing conditions, a mechanism often exploited for drug delivery within the cellular environment.[2][4]

Core Structural and Functional Distinctions

The primary differentiator between this compound and SPDP lies in the addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide (NHS) ester ring of this compound. This seemingly minor modification has profound implications for the reagent's physical and chemical properties, directly impacting its application in experimental settings.

Solubility and Cell Permeability:

-

SPDP and LC-SPDP: These reagents have limited aqueous solubility and must first be dissolved in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture. Their hydrophobic nature allows them to permeate cell membranes, enabling intracellular crosslinking.

-

This compound: The negatively charged sulfonate group renders this compound water-soluble, allowing for its direct addition to aqueous buffers. This property is highly advantageous as it eliminates the need for organic solvents that could potentially be detrimental to the structure and function of sensitive proteins. Furthermore, its water solubility makes it membrane-impermeable, a critical feature for applications requiring specific labeling of cell surface proteins.

Spacer Arm Length:

The length of the spacer arm connecting the two reactive groups can influence the steric hindrance and overall accessibility of the conjugated molecules.

-

SPDP: Possesses a shorter spacer arm of 6.8 Å.

-

LC-SPDP & this compound: Both "long-chain" (LC) versions feature a longer spacer arm of 15.6 Å or 15.7 Å, which can be beneficial in overcoming steric hindrance between large biomolecules.

Quantitative Data Summary

For ease of comparison, the key quantitative characteristics of SPDP, LC-SPDP, and this compound are summarized in the table below.

| Property | SPDP | LC-SPDP | This compound |

| Molecular Weight | 312.37 g/mol | 425.52 g/mol | 527.57 g/mol |

| Spacer Arm Length | 6.8 Å | 15.6 Å | 15.6 Å / 15.7 Å |

| Solubility | Water-insoluble (requires organic solvent) | Water-insoluble (requires organic solvent) | Water-soluble |

| Cell Permeability | Membrane-permeable | Membrane-permeable | Membrane-impermeable |

| Reactive Groups | NHS ester, Pyridyldithiol | NHS ester, Pyridyldithiol | Sulfo-NHS ester, Pyridyldithiol |

| Reactive Towards | Primary amines, Sulfhydryls | Primary amines, Sulfhydryls | Primary amines, Sulfhydryls |

| Cleavability | Reducible disulfide bond (e.g., with DTT) | Reducible disulfide bond (e.g., with DTT) | Reducible disulfide bond (e.g., with DTT) |

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for protein-protein conjugation using SPDP and this compound. It is important to note that optimal reaction conditions may vary depending on the specific molecules being conjugated.

Protocol 1: Amine-to-Sulfhydryl Conjugation using SPDP or LC-SPDP

This protocol is adapted for crosslinkers requiring an organic solvent.

Materials:

-

SPDP or LC-SPDP

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein A (containing primary amines)

-

Protein B (containing sulfhydryl groups)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting columns

Methodology:

-

Prepare Crosslinker Stock Solution: Immediately before use, prepare a 20 mM stock solution of SPDP or LC-SPDP in DMSO or DMF. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.

-

Activate Protein A:

-

Dissolve Protein A in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Add a 20-fold molar excess of the crosslinker stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Remove Excess Crosslinker: Purify the SPDP-activated Protein A from excess, non-reacted crosslinker and reaction byproducts using a desalting column equilibrated with the Reaction Buffer.

-

Conjugate with Protein B:

-

Dissolve Protein B in the Reaction Buffer.

-

Add the sulfhydryl-containing Protein B to the purified, activated Protein A. A molar ratio of 1:1 is a common starting point, but may require optimization.

-

Incubate the reaction for 8-16 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted proteins.

Protocol 2: Amine-to-Sulfhydryl Conjugation using this compound

This protocol leverages the water-solubility of this compound.

Materials:

-

This compound

-

Protein A (containing primary amines)

-

Protein B (containing sulfhydryl groups)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Desalting columns

Methodology:

-

Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in water. For example, dissolve 2 mg of this compound in 200 µL of ultrapure water to make a 20 mM solution.

-

Activate Protein A:

-

Dissolve Protein A in the Reaction Buffer at a concentration of 2-5 mg/mL.

-

Add a 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Remove Excess Crosslinker: Purify the this compound-activated Protein A using a desalting column equilibrated with the Reaction Buffer.

-

Conjugate with Protein B:

-

Dissolve Protein B in the Reaction Buffer.

-

Add the sulfhydryl-containing Protein B to the purified, activated Protein A.

-

Incubate the reaction overnight at room temperature.

-

-

Purification: Purify the final conjugate using an appropriate chromatography method.

Monitoring the Reaction

A key advantage of pyridyldithiol-based crosslinkers is the ability to monitor the reaction progress. The reaction of the pyridyldithiol group with a sulfhydryl results in the release of pyridine-2-thione, which has a distinct absorbance at 343 nm. By measuring the increase in absorbance at this wavelength, the degree of sulfhydryl modification can be quantified.

Visualizing the Workflow and Chemistry

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the chemical structures, reaction mechanisms, and experimental workflows.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and SPDP hinges on the specific requirements of the experiment. For applications demanding aqueous reaction conditions and the avoidance of organic solvents, or for the specific labeling of cell-surface molecules, the water-soluble and membrane-impermeable this compound is the superior choice. Conversely, when intracellular crosslinking is desired, the membrane-permeable nature of SPDP and LC-SPDP makes them the appropriate reagents. The longer spacer arm of the "LC" variants of both crosslinkers provides an additional parameter to consider, particularly when dealing with large, sterically hindered biomolecules. By carefully considering these key differences, researchers can select the optimal crosslinker to achieve efficient and specific bioconjugation for their drug development and research endeavors.

References

Sulfo-LC-SPDP: A Technical Guide for Heterobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. It is designed to be an essential resource for researchers, scientists, and drug development professionals utilizing bioconjugation techniques. This document details the core properties, mechanism of action, and experimental protocols associated with this compound, facilitating its effective application in areas such as antibody-drug conjugation, protein-protein crosslinking, and immunoassay development.

Core Properties and Specifications

This compound is a versatile reagent that enables the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. Its key features include a water-soluble Sulfo-NHS ester for targeting amines and a pyridyldithiol group for reacting with sulfhydryls. The integrated cleavable disulfide bond within its spacer arm allows for the subsequent separation of conjugated molecules under reducing conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.

| Property | Value | Reference |

| Molecular Weight | 527.57 g/mol | [1] |

| Spacer Arm Length | 15.7 Å | [2] |

| CAS Number | 169751-10-4 | |

| Molecular Formula | C18H22N3NaO8S3 | |

| Purity | >90% | |

| Form | Solid Powder |

| Reactivity and Solubility | Details | Reference |

| Amine-Reactive Group | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | |

| Sulfhydryl-Reactive Group | 2-Pyridyldithio | |

| Optimal pH for Amine Reaction | 7 - 9 | |

| Optimal pH for Sulfhydryl Reaction | 7 - 8 | |

| Solubility | Soluble in water up to 10 mM | |

| Cell Permeability | Membrane-impermeable |

Mechanism of Action

The heterobifunctional nature of this compound allows for a two-step conjugation process. The Sulfo-NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. Subsequently, the pyridyldithiol group reacts with a sulfhydryl group to form a disulfide bond, releasing a pyridine-2-thione byproduct. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the progress of the sulfhydryl reaction.

Experimental Protocols

The following section provides a detailed methodology for a key application of this compound: the conjugation of a drug to an antibody to form an antibody-drug conjugate (ADC). This protocol is a representative example and may require optimization for specific antibodies and drug molecules.

Protocol: Antibody-Drug Conjugation using this compound

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

Drug with a free sulfhydryl group

-

This compound

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving non-sulfo SPDP variants (not required for this compound)

-

Desalting columns

-

Reducing agent (e.g., Dithiothreitol - DTT) for cleaving the disulfide bond (for analysis)

Procedure:

Part A: Activation of Antibody with this compound

-

Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare this compound Solution: Immediately before use, prepare a 20 mM solution of this compound by dissolving 2 mg in 200 µL of ultrapure water.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column equilibrated with the reaction buffer.

Part B: Conjugation of Activated Antibody with Sulfhydryl-Containing Drug

-

Prepare Drug Solution: Dissolve the sulfhydryl-containing drug in a compatible buffer.

-

Conjugation Reaction: Add the sulfhydryl-containing drug to the purified, activated antibody solution. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting antibody-drug conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess drug and other byproducts.

Part C: (Optional) Cleavage of the Disulfide Bond

-

Prepare Reducing Agent: Prepare a 50 mM DTT solution in an appropriate buffer.

-

Cleavage Reaction: Add the DTT solution to a sample of the ADC and incubate for 30 minutes at room temperature to cleave the disulfide bond.

-

Analysis: The cleaved antibody and drug can then be analyzed by techniques such as SDS-PAGE or mass spectrometry.

Applications

The unique properties of this compound make it suitable for a wide range of applications in bioconjugation chemistry:

-

Antibody-Drug Conjugation (ADC): The ability to create a cleavable linkage between an antibody and a cytotoxic drug is a cornerstone of modern targeted cancer therapies.

-

Protein-Protein Crosslinking: Studying protein-protein interactions by covalently linking interacting partners.

-

Immunoassay Development: Conjugating enzymes or fluorescent labels to antibodies or antigens for use in ELISA, western blotting, and other immunodetection methods.

-

Surface Immobilization: Attaching proteins or other biomolecules to surfaces for applications such as biosensors and affinity chromatography.

-

Drug Delivery: Creating targeted drug delivery systems by linking therapeutic agents to targeting moieties.

References

The Core of Reversible Bioconjugation: A Technical Guide to the Cleavable Disulfide Bond in Sulfo-LC-SPDP

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted therapeutics, the ability to link and subsequently release molecules is paramount. Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) has emerged as a critical tool, offering a reversible linkage through its strategically placed and cleavable disulfide bond. This technical guide delves into the core functionalities of this compound, providing in-depth data, detailed experimental protocols, and visual representations of its mechanism to empower researchers in their scientific endeavors.

Unveiling this compound: Structure and Properties

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can couple distinct types of molecules.[1] Its structure is characterized by a water-soluble Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group, separated by a long-chain spacer arm.[2] The presence of the sulfonate group on the NHS ester renders the entire molecule water-soluble, a significant advantage for reactions in aqueous biological buffers.[3][4]

The key feature of this compound lies in the disulfide bond within the pyridyldithiol group. This bond is susceptible to cleavage by reducing agents, allowing for the controlled release of conjugated molecules. This property is particularly valuable in applications such as drug delivery, where the payload needs to be released at a specific target site.

A notable characteristic of the reaction between the pyridyldithiol group and a sulfhydryl-containing molecule is the release of a byproduct, pyridine-2-thione. The concentration of this byproduct can be quantified by measuring its absorbance at 343 nm, providing a convenient method to monitor the progress of the conjugation reaction.

| Property | Value | Reference |

| Molecular Weight | 527.57 g/mol | |

| Spacer Arm Length | 15.7 Å | |

| Reactive Groups | Sulfo-NHS ester, Pyridyldithiol | |

| Reactivity | Primary amines (-NH2), Sulfhydryls (-SH) | |

| Solubility | Water-soluble | |

| Cleavability | Reducible disulfide bond | |

| Byproduct Absorbance | Pyridine-2-thione at 343 nm | |

| Storage | -20°C, protected from moisture |

The Chemistry of Conjugation and Cleavage

The utility of this compound stems from its two-step reaction mechanism, enabling the precise linkage of molecules.

Step 1: Amine Reaction

The Sulfo-NHS ester group of this compound reacts with primary amines, commonly found on the side chains of lysine residues in proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 8.

Step 2: Sulfhydryl Reaction and Disulfide Bond Formation

The pyridyldithiol group at the other end of the crosslinker then reacts with a sulfhydryl group (thiol, -SH), typically from a cysteine residue in another molecule. This reaction results in the formation of a new disulfide bond, linking the two molecules, and the release of pyridine-2-thione.

Cleavage of the Disulfide Bond

The newly formed disulfide bond can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This reduction reaction breaks the disulfide bond, releasing the two conjugated molecules from each other. The efficiency of cleavage is dependent on the concentration of the reducing agent and the pH of the solution.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein-protein conjugation. Researchers should optimize these protocols for their specific applications.

Preparation of Reagents

-

This compound Solution: Immediately before use, prepare a 20 mM solution of this compound by dissolving it in ultrapure water.

-

Reaction Buffer: A common buffer is Phosphate-Buffered Saline (PBS) with EDTA (PBS-EDTA): 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris) and thiols.

-

Reducing Agent (for cleavage): Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP.

Modification of the First Protein (Amine-Containing)

-

Dissolve the protein containing primary amines in the reaction buffer at a concentration of 2-5 mg/mL.

-

Add a calculated molar excess of the 20 mM this compound solution to the protein solution. A common starting point is a 20-fold molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.

Conjugation to the Second Protein (Sulfhydryl-Containing)

-

Add the sulfhydryl-containing protein to the purified, this compound-modified first protein.

-

Incubate the mixture for at least 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purify the final conjugate from unreacted proteins using size-exclusion chromatography or another appropriate purification method.

Cleavage of the Disulfide Bond

-

To the purified conjugate, add the reducing agent (e.g., DTT to a final concentration of 20-50 mM).

-

Incubate for 30 minutes at room temperature.

-

The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions, which will show the separation of the two originally conjugated molecules.

| Parameter | Recommended Condition | Reference |

| This compound Concentration | 20 mM stock solution in water | |

| Reaction pH | 7.0 - 8.0 | |

| Reaction Time (Amine Modification) | 30 - 60 minutes at room temperature | |

| Reaction Time (Conjugation) | 2 hours at room temperature or overnight at 4°C | |

| Cleavage Agent | 20-50 mM DTT or 0.5-1 mM TCEP | |

| Cleavage Time | 30 minutes at room temperature |

Visualizing the Process

To further clarify the structure and mechanisms involved with this compound, the following diagrams have been generated.

Figure 1: Chemical structure of this compound.

Figure 2: Experimental workflow for protein conjugation.

Figure 3: Mechanism of disulfide bond cleavage.

Conclusion

This compound stands as a versatile and indispensable reagent in the field of bioconjugation. Its water solubility, long spacer arm, and, most importantly, its cleavable disulfide bond provide researchers with a powerful tool for creating reversible linkages between biomolecules. The ability to precisely control both the conjugation and cleavage processes opens up a wide array of applications, from fundamental protein interaction studies to the development of sophisticated drug delivery systems and antibody-drug conjugates. A thorough understanding of its chemical properties and reaction mechanisms, as detailed in this guide, is crucial for harnessing the full potential of this remarkable crosslinker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

An In-depth Technical Guide on the Core Membrane Impermeability of Sulfo-LC-SPDP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane impermeability of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a key characteristic that defines its utility in modern biological research. This document delves into the chemical basis of its impermeability, presents a framework for its quantitative assessment, details experimental protocols for its application in cell surface labeling, and illustrates its critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction: The Chemical Basis of Membrane Impermeability

This compound is a heterobifunctional crosslinker widely used for covalently linking molecules, particularly proteins.[1][2] Its structure incorporates two reactive moieties: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., on lysine residues), and a pyridyldithiol group that reacts with sulfhydryls (e.g., on cysteine residues).[2] A critical feature that distinguishes this compound from its analog, LC-SPDP, is the presence of a sulfonyl group (SO₃⁻) on the NHS ring.[3] This charged group imparts high water solubility to the molecule and, crucially, renders it incapable of passively diffusing across the hydrophobic lipid bilayer of the cell membrane.[3] This inherent membrane impermeability is the cornerstone of its application in specifically targeting and modifying proteins on the cell surface.

Quantitative Analysis of Membrane Impermeability

Table 1: Hypothetical Quantitative Comparison of Cell Protein Labeling

| Crosslinker | Protein Localization | Percentage of Labeled Proteins (Hypothetical) |

| This compound | Cell Surface | > 95% |

| Intracellular | < 5% | |

| LC-SPDP | Cell Surface | ~ 50% |

| Intracellular | ~ 50% |

This table illustrates the expected outcome of such an experiment. This compound would predominantly label proteins known to be expressed on the cell surface, with minimal labeling of intracellular proteins. Conversely, LC-SPDP, being membrane-permeable, would label both cell surface and intracellular proteins.

Experimental Protocols

Protocol for Cell Surface Protein Labeling and Analysis

This protocol outlines the steps for selectively labeling cell surface proteins using this compound for subsequent identification by mass spectrometry.

Materials:

-

This compound

-

Live cells in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Dithiothreitol (DTT)

-

Apparatus for cell harvesting (centrifuge or cell scraper)

-

Instrumentation for mass spectrometry (LC-MS/MS)

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Labeling Reaction: Resuspend or cover the cells with ice-cold PBS containing freshly prepared this compound (typically 0.25-1 mM). Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes protein internalization.

-

Quenching: Add quenching buffer to a final concentration of 100 mM to stop the reaction by consuming unreacted this compound. Incubate for 10 minutes at 4°C.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Reduction of Disulfide Bonds: The pyridyldithiol group of this compound creates a disulfide bond with the target protein. To facilitate analysis, this bond can be cleaved by adding DTT to the cell lysate to a final concentration of 20-50 mM and incubating for 30 minutes at 37°C.

-

Sample Preparation for Mass Spectrometry: Process the protein lysate for mass spectrometry analysis. This typically involves protein precipitation, digestion (e.g., with trypsin), and peptide cleanup.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that were labeled on the cell surface.

Protocol for Antibody-Drug Conjugate (ADC) Preparation

The membrane impermeability of this compound is critical for the multi-step process of creating ADCs, ensuring that the linker is attached to the antibody before the cytotoxic drug is introduced.

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Cytotoxic drug with a free sulfhydryl group

-

Reaction buffers (e.g., PBS, pH 7.2-8.0)

-

Desalting columns

-

DTT

Procedure:

-

Antibody Modification: React the mAb with a molar excess of this compound in PBS at room temperature for 30-60 minutes. This step attaches the linker to the primary amines on the antibody.

-

Purification: Remove excess, unreacted this compound from the modified antibody using a desalting column.

-

Drug Conjugation: Add the sulfhydryl-containing cytotoxic drug to the purified, linker-modified antibody. The pyridyldithiol group on the linker will react with the sulfhydryl group on the drug to form a stable disulfide bond. Incubate for 1-2 hours at room temperature.

-

Final Purification: Purify the resulting ADC from unconjugated drug and other reaction components using a desalting column or other chromatographic methods.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to clearly illustrate the logical flow of experimental procedures and the molecular interactions involved.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using this compound.

Caption: Experimental workflow for cell surface protein labeling and identification.

Conclusion

The membrane impermeability of this compound is a direct consequence of its chemical structure, specifically the negatively charged sulfonyl group. This property is not merely a technical detail but a fundamental feature that enables a wide range of applications, from the specific analysis of the cell surface proteome to the rational design of targeted therapies. The protocols and workflows described in this guide provide a foundation for researchers to harness the unique capabilities of this compound in their own investigations. A thorough understanding of its membrane impermeability is paramount for the successful design and interpretation of experiments that rely on this powerful chemical tool.

References

An In-Depth Technical Guide to Sulfo-LC-SPDP for Protein Crosslinking Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), its applications in protein crosslinking, and detailed protocols for its use.

Introduction to this compound

This compound is a water-soluble, cleavable, and heterobifunctional crosslinking agent widely used in bioconjugation chemistry.[1][2][3] Its structure features two reactive groups at either end of a long-chain spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups.[1][2] The presence of a disulfide bond within the spacer arm allows for the cleavage of the crosslink under reducing conditions, a feature that is highly valuable in various analytical and drug delivery applications.

The key features of this compound include:

-

Heterobifunctionality: Allows for the specific and sequential conjugation of two different molecules, minimizing the formation of homodimers.

-

Amine and Sulfhydryl Reactivity: Targets primary amines (e.g., lysine residues and N-termini of proteins) and sulfhydryl groups (e.g., cysteine residues).

-

Water Solubility: The sulfonate group on the NHS ester imparts water solubility, enabling reactions to be performed in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.

-

Cleavable Spacer Arm: The disulfide bond in the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Long Spacer Arm: The 15.7 Å spacer arm helps to minimize steric hindrance between the conjugated molecules.

Mechanism of Action

The crosslinking reaction with this compound occurs in two distinct steps, allowing for controlled conjugation.

Step 1: Reaction with Primary Amines: The Sulfo-NHS ester end of this compound reacts with primary amine groups on the first protein (Protein 1) to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7-9. The reaction releases N-hydroxysulfosuccinimide (Sulfo-NHS) as a byproduct.

Step 2: Reaction with Sulfhydryl Groups: The pyridyldithiol group on the now-activated Protein 1 reacts with a sulfhydryl group on the second protein (Protein 2) via a thiol-disulfide exchange reaction. This forms a new disulfide bond, covalently linking the two proteins. This reaction proceeds optimally at a pH of 6.5-7.5 and releases pyridine-2-thione, a byproduct that can be quantified spectrophotometrically at 343 nm to monitor the progress of the reaction.

Quantitative Data

The efficiency and kinetics of this compound crosslinking are influenced by several factors, including pH, temperature, and reagent concentrations.

Reaction Kinetics and Stability

| Parameter | Condition | Value/Observation | Citation(s) |

| Sulfo-NHS Ester Hydrolysis Half-life | pH 7, 4°C | Several hours | |

| pH 8.6, 4°C | ~10 minutes | ||

| Amine Reaction pH Range | Optimal | 7-9 | |

| Sulfhydryl Reaction pH Range | Optimal | 6.5-7.5 | |

| Disulfide Bond Cleavage | DTT Concentration | 10-50 mM | |

| TCEP Concentration | 10-50 mM | ||

| Cleavage pH | 8.5 for efficient cleavage | ||

| Pyridine-2-thione Molar Extinction Coefficient | at 343 nm | 8,080 M⁻¹cm⁻¹ |

Factors Influencing Crosslinking Efficiency

-

pH: The pH of the reaction buffer is critical. The amine reaction is favored at a slightly alkaline pH (7-9) to ensure the primary amines are deprotonated and nucleophilic. The thiol-disulfide exchange is more efficient at a slightly acidic to neutral pH (6.5-7.5).

-

Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30-60 minutes for the amine reaction and can be extended for the sulfhydryl reaction. Lower temperatures (4°C) can be used to slow down the reaction and hydrolysis of the NHS ester, requiring longer incubation times.

-

Molar Ratio: The molar ratio of this compound to the protein will determine the degree of modification. A 10- to 20-fold molar excess of the crosslinker is often used as a starting point for optimization.

-

Buffer Composition: Buffers should be free of primary amines (e.g., Tris) and thiols during the respective reaction steps to avoid competing reactions. Phosphate-buffered saline (PBS) is a commonly used buffer.

Applications of this compound in Protein Crosslinking

Antibody-Drug Conjugates (ADCs)

This compound is extensively used in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The cleavable disulfide bond is designed to be stable in the bloodstream and then cleaved in the reducing environment of the target cancer cell, releasing the cytotoxic payload.

Cross-Linking Mass Spectrometry (XL-MS)

This compound is a valuable tool in XL-MS studies for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The defined spacer arm length provides distance constraints between the crosslinked residues. The cleavable nature of the linker simplifies the analysis of complex crosslinked peptide mixtures by mass spectrometry.

Experimental Protocols

General Two-Step Protein-Protein Conjugation

This protocol provides a general procedure for crosslinking two proteins, one with available primary amines and the other with available sulfhydryl groups.

Materials:

-

This compound

-

Protein 1 (with primary amines)

-

Protein 2 (with sulfhydryl groups)

-

Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5

-

Reaction Stop Solution: 1 M Tris-HCl, pH 8.0

-

Reducing Agent: DTT or TCEP

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of this compound in water.

-

Prepare Protein 1 and Protein 2 in Conjugation Buffer.

-

-

Modification of Protein 1 with this compound:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein 1 solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation of Modified Protein 1 to Protein 2:

-

Add the sulfhydryl-containing Protein 2 to the purified, modified Protein 1. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Purification of the Conjugate:

-

Purify the final conjugate from unreacted proteins using size-exclusion chromatography (SEC) or other appropriate purification methods.

-

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a small molecule drug containing a sulfhydryl group to an antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Sulfhydryl-containing drug

-

Conjugation and purification buffers as described in the general protocol.

Procedure:

-

Modification of the Antibody:

-

Follow Step 2 of the general protocol to modify the antibody with this compound. The degree of modification can be controlled by adjusting the molar ratio of the crosslinker to the antibody.

-

-

Conjugation of the Drug:

-

Add the sulfhydryl-containing drug to the purified, SPDP-activated antibody.

-

Incubate the reaction as described in Step 3 of the general protocol.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody can be determined using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Purity and Aggregation Analysis: Analyze the purified ADC by size-exclusion chromatography (SEC) to assess purity and the presence of aggregates.

-

In Vitro Stability: Assess the stability of the ADC in plasma by incubating the conjugate in serum and analyzing the amount of intact ADC over time.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Hydrolysis of Sulfo-NHS ester | Prepare fresh this compound solution immediately before use. Ensure the reagent is stored properly desiccated. |

| Inactive protein | Confirm the activity and concentration of the proteins. Ensure buffers do not contain interfering substances. | |

| Incorrect pH | Optimize the pH for both the amine and sulfhydryl reaction steps. | |

| Protein Precipitation | High degree of modification | Reduce the molar ratio of this compound to the protein. |

| Unfavorable buffer conditions | Screen different buffers and additives to improve protein solubility. | |

| Premature Cleavage of Disulfide Bond | Presence of reducing agents | Ensure all buffers are free of reducing agents until the cleavage step is desired. |

Conclusion

This compound is a versatile and powerful tool for protein crosslinking, enabling a wide range of applications from the development of targeted therapeutics to the elucidation of complex protein interaction networks. Its water solubility, cleavable nature, and heterobifunctional reactivity provide researchers with a high degree of control over the conjugation process. By understanding the principles of its mechanism of action and optimizing reaction conditions, scientists can effectively utilize this compound to advance their research in drug development and proteomics.

References

Methodological & Application

Application Notes and Protocols for Sulfo-LC-SPDP Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile.

Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker widely used in the development of ADCs and other antibody conjugates. It facilitates the formation of a cleavable disulfide bond between an antibody and a payload containing a free sulfhydryl group. The key features of this compound include:

-

Amine-Reactive Sulfo-NHS Ester: This group reacts efficiently with primary amines (e.g., lysine residues) on the surface of the antibody under mild pH conditions.

-

Sulfhydryl-Reactive Pyridyldithiol Group: This group reacts with free sulfhydryl (thiol) groups on a drug, peptide, or other molecule to form a stable disulfide bond.

-

Cleavable Disulfide Bond: The resulting disulfide linkage is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells. This intracellular cleavage mechanism allows for the targeted release of the payload at the site of action.

-

Water-Solubility: The sulfonate group on the NHS ring enhances the water solubility of the reagent, simplifying the conjugation process in aqueous buffers and minimizing the use of organic solvents that can be detrimental to the antibody's structure and function.[1]

-

Long Spacer Arm: The "LC" (long chain) designation refers to the 6-carbon spacer arm, which helps to minimize steric hindrance between the antibody and the conjugated molecule.

This document provides a detailed protocol for the conjugation of this compound to antibodies, subsequent purification of the conjugate, and methods for its characterization.

Chemical Structure and Reaction Mechanism

The chemical structure of this compound facilitates a two-step conjugation process.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with Sulfo-LC-SPDP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl groups. A key feature of this reagent is the formation of a disulfide bond within the spacer arm, which can be cleaved by reducing agents. This allows for the reversible conjugation of proteins, making it a valuable tool in drug development, proteomics, and various biochemical assays.

The N-hydroxysuccinimide (NHS) ester end of this compound reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form a stable amide bond. The pyridyldithio group at the other end reacts with sulfhydryl groups (e.g., from cysteine residues) to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[1]

This document provides a detailed, step-by-step guide for protein labeling with this compound, including protocols for two common conjugation strategies, methods for quantifying the labeling efficiency, and a troubleshooting guide.

Chemical Reaction and Workflow Overview

The overall process of protein labeling with this compound involves the initial modification of a protein containing primary amines with the crosslinker, followed by conjugation to a sulfhydryl-containing molecule. The workflow can be adapted depending on whether the target protein already possesses free sulfhydryl groups.

References

Optimizing Bioconjugation: Application Notes and Protocols for Sulfo-LC-SPDP Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the optimal buffer conditions and protocols for reactions involving Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. Understanding and controlling reaction parameters are critical for successful conjugation of proteins, antibodies, and other biomolecules, ensuring high yield, purity, and functionality of the final conjugate.

Introduction to this compound

This compound is a valuable tool in bioconjugation due to its two distinct reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryls.[1] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, allowing for direct addition to aqueous reaction mixtures and preventing the need for organic solvents that can be detrimental to protein structure.[2][3] This crosslinker is particularly useful for cell surface labeling as it is membrane-impermeable. The spacer arm contains a disulfide bond, which can be cleaved by reducing agents, allowing for the separation of conjugated molecules if desired.

Optimal Buffer Conditions

The efficiency of the two-step reaction with this compound is highly dependent on the buffer composition, particularly the pH. The two reactive ends of this compound have different optimal pH ranges for their respective reactions.

Table 1: Summary of Optimal Buffer Conditions for this compound Reactions

| Parameter | Amine-Reactive (Sulfo-NHS Ester) Reaction | Sulfhydryl-Reactive (Pyridyldithiol) Reaction |

| Recommended Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Phosphate, Borate, Carbonate/Bicarbonate |

| Optimal pH Range | 7.0 - 8.0 | 7.0 - 8.0 |

| Buffers to Avoid | Buffers containing primary amines (e.g., Tris) | Buffers containing thiols or reducing agents |

| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |

| Typical Reaction Time | 30 - 60 minutes | 1 - 18 hours |

Note: The hydrolysis of the sulfo-NHS ester increases with pH. At pH 7, the half-life is several hours, but at pH 9, it decreases to less than 10 minutes. Therefore, maintaining the pH within the recommended range is crucial for efficient conjugation to primary amines.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one containing primary amines and the other containing free sulfhydryls.

Materials:

-

Protein-NH₂ (in amine-free buffer, e.g., PBS)

-

Protein-SH (in thiol-free buffer, e.g., PBS)

-

This compound

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Desalting columns

-

Reducing agent (e.g., DTT or TCEP) - Optional, for cleaving the disulfide bond

Procedure:

Step 1: Modification of the Amine-Containing Protein (Protein-NH₂)

-

Prepare Protein-NH₂ at a concentration of 1-5 mg/mL in Reaction Buffer.

-

Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the this compound solution to the Protein-NH₂ solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, non-reacted this compound using a desalting column equilibrated with Reaction Buffer. The product is now Protein-PDP.

Step 2: Conjugation to the Sulfhydryl-Containing Protein (Protein-SH)

-

Combine the purified Protein-PDP with the Protein-SH in Reaction Buffer. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted proteins.

Protocol 2: Introduction of a Thiol Group and Subsequent Conjugation

This protocol is for when neither protein contains a free sulfhydryl. One protein is modified with this compound, and then its pyridyldithiol group is reduced to a free sulfhydryl, which can then react with a second protein modified with this compound.

Materials:

-

Protein 1 (to be thiolated)

-

Protein 2 (to be activated)

-

This compound

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Reducing Agent Buffer: 50 mM DTT in a suitable buffer (e.g., acetate buffer to avoid reducing native disulfides)

-

Desalting columns

Procedure:

-

Modification of Protein 1 and Protein 2: Separately modify both proteins with this compound as described in Step 1 of Protocol 1. This results in Protein 1-PDP and Protein 2-PDP.

-

Thiolation of Protein 1-PDP:

-

To the purified Protein 1-PDP, add the Reducing Agent Buffer.

-

Incubate for 30 minutes at room temperature.

-

Immediately remove the DTT and the pyridine-2-thione byproduct using a desalting column equilibrated with Reaction Buffer. The product is now Protein 1-SH.

-

-

Conjugation:

-

Immediately mix the freshly prepared Protein 1-SH with the purified Protein 2-PDP.

-

Incubate and purify the conjugate as described in Step 2 of Protocol 1.

-

Visualizing the Process

To better understand the chemical reactions and workflow, the following diagrams are provided.

Caption: this compound Reaction Mechanism.

Caption: Experimental Workflow for Conjugation.

References

Application Notes and Protocols for Sulfo-LC-SPDP Conjugation: A Guide to Calculating Molar Excess

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker widely used in bioconjugation.[1][2] Its utility stems from its two distinct reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that targets primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptides), and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., from cysteine residues).[1] This dual reactivity allows for the controlled and specific covalent linking of two different molecules. A key feature of the linkage formed by the pyridyldithiol group is its cleavability by reducing agents, which is advantageous in applications requiring the release of a conjugated molecule.

The efficiency of the conjugation reaction is critically dependent on the molar ratio of this compound to the protein. An insufficient molar excess can lead to low conjugation yields, while an excessive amount may result in protein polymerization, loss of biological activity due to modification of critical amine residues, or other undesirable side reactions. Therefore, the precise calculation and optimization of the molar excess are paramount for successful and reproducible bioconjugation.

This document provides a detailed guide for researchers on how to calculate the optimal molar excess of this compound for their specific application. It includes protocols for the essential preliminary steps of quantifying primary amine and sulfhydryl groups, a step-by-step conjugation protocol, and recommendations for optimizing the molar ratio.

Key Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 527.57 g/mol | |

| Spacer Arm Length | 15.7 Å | |

| Reactivity 1 | Sulfo-NHS ester (reacts with primary amines at pH 7.0-9.0) | |

| Reactivity 2 | Pyridyldithiol (reacts with sulfhydryl groups at pH 6.5-7.5) | |

| Solubility | Water-soluble | |

| Cleavability | Disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP) |

Recommended Molar Excess of this compound for Conjugation

The optimal molar excess of this compound is dependent on several factors, including the concentration of the protein, the number of available primary amines, and the desired degree of labeling. The following table provides general guidelines for initial experiments. It is highly recommended to perform a series of reactions with varying molar ratios to determine the optimal condition for each specific application.

| Protein Concentration | Recommended Molar Excess (this compound : Protein) | Reference |

| < 1 mg/mL | 40 - 80 fold | |

| 1 - 4 mg/mL | 20 - 40 fold | |

| 5 - 10 mg/mL | 5 - 20 fold |

Note: These are starting recommendations. The ideal molar excess should be empirically determined.

Experimental Protocols

Quantification of Primary Amines (TNBSA Assay)

To accurately calculate the molar excess of this compound, it is crucial to first determine the concentration of available primary amines on the protein to be modified. The following protocol is based on the use of 2,4,6-Trinitrobenzenesulfonic acid (TNBSA).

Materials:

-

Protein sample (20-200 µg/mL)

-

0.1 M Sodium Bicarbonate Buffer, pH 8.5

-

5% (w/v) TNBSA solution

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

1 N Hydrochloric Acid (HCl)

-

Spectrophotometer

Procedure:

-

Prepare the protein sample at a concentration between 20-200 µg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5). Avoid buffers containing primary amines, such as Tris.

-

Dilute the 5% TNBSA solution 500-fold in 0.1 M sodium bicarbonate buffer (pH 8.5).

-

In a microcentrifuge tube, add 1 mL of the protein solution to 0.5 mL of the diluted TNBSA solution. Mix well.

-

Incubate the mixture at 37°C for 2 hours.

-

To stop the reaction, add 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl to each sample.

-

Measure the absorbance of the solution at 335 nm.

-

Determine the concentration of primary amines by comparing the absorbance to a standard curve generated with a known concentration of an amino acid standard (e.g., glycine or lysine) or by using the molar extinction coefficient of the resulting trinitrophenyl derivative.

Quantification of Sulfhydryl Groups (Ellman's Assay)

If the target molecule for conjugation contains sulfhydryl groups, their concentration should be quantified to ensure an appropriate amount is available for reaction with the pyridyldithiol group of this compound. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose.

Materials:

-

Protein/peptide sample containing sulfhydryl groups

-

Ellman's Reagent

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Cysteine or another sulfhydryl-containing standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Ellman's Reagent (e.g., 4 mg/mL) in the reaction buffer.

-

Prepare a series of standards with known concentrations of cysteine in the reaction buffer.

-

Add a small volume of the Ellman's Reagent stock solution to your sample and standards.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the sulfhydryl concentration in your sample by interpolating its absorbance on the standard curve.

This compound Conjugation Protocol (Two-Step)

This protocol describes a two-step conjugation process where a protein with primary amines is first modified with this compound, and then reacted with a sulfhydryl-containing molecule.

Step 1: Modification of Protein with this compound

Materials:

-

Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or water for dissolving this compound

-

Desalting column

Procedure:

-

Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in water.

-

Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. For example, add 25 µL of a 20 mM this compound solution to 1 mL of a 2-5 mg/mL IgG solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove the excess, unreacted this compound and the sulfo-NHS leaving group using a desalting column equilibrated with the desired buffer for the next step.

Step 2: Conjugation with a Sulfhydryl-Containing Molecule

Materials:

-

This compound-modified protein from Step 1

-

Sulfhydryl-containing molecule

-

Reaction buffer (pH 6.5-7.5)

Procedure:

-

Combine the purified this compound-modified protein with the sulfhydryl-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the modified protein is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).

-

If desired, quench any unreacted pyridyldithiol groups with a small molecule thiol like cysteine.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.

Visualizing the Workflow and Logic

Reaction Mechanism of this compound

Caption: Reaction mechanism of this compound conjugation.

Experimental Workflow for this compound Conjugation

Caption: Experimental workflow for this compound conjugation.

Decision Logic for Optimizing Molar Excess

Caption: Decision logic for optimizing molar excess.

References

Determining the Degree of Labeling with Sulfo-LC-SPDP: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the degree of labeling (DOL) of proteins with Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP). This compound is a water-soluble, heterobifunctional crosslinker used to conjugate molecules to proteins, peptides, or other amine-containing compounds.[1][2] Accurate determination of the DOL is critical for ensuring the consistency and efficacy of the resulting bioconjugates in research and drug development applications. Detailed protocols for protein labeling and subsequent DOL calculation via spectrophotometric analysis of the released pyridine-2-thione are provided.

Introduction

This compound is a valuable tool in bioconjugation chemistry. It features a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond.[1] This crosslinker is particularly useful for creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, and studying protein-protein interactions.

The degree of labeling refers to the average number of this compound molecules attached to a single protein molecule. This parameter significantly influences the biological activity, stability, and pharmacokinetic properties of the conjugate. Therefore, a reliable method for quantifying the DOL is essential. The most common method involves the spectrophotometric measurement of pyridine-2-thione, a byproduct released during the reaction of the pyridyldithiol group with a sulfhydryl.

Chemical Principle

The labeling process with this compound involves two main reactions:

-

Amine Reaction: The Sulfo-NHS ester of this compound reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-8.

-

Sulfhydryl Reaction and Pyridine-2-thione Release: The pyridyldithio group of the now-conjugated SPDP linker reacts with a sulfhydryl-containing molecule (e.g., a cysteine residue or a reducing agent like DTT). This reaction forms a new disulfide bond and releases pyridine-2-thione. The amount of released pyridine-2-thione is directly proportional to the number of SPDP molecules attached to the protein. The concentration of pyridine-2-thione can be determined by measuring its absorbance at 343 nm.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with this compound. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically for each specific application.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-sulfonated SPDP, or water for this compound

-

Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 20 mM solution of this compound in water. For non-sulfonated versions, dissolve in DMF or DMSO.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution. For initial experiments, a 20-fold molar excess is a good starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-